molecular formula C19H21N3O2 B2596064 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea CAS No. 1171136-44-9

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Cat. No.: B2596064
CAS No.: 1171136-44-9
M. Wt: 323.396
InChI Key: LLQMYAGNQNPXBK-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Urea Moiety: The phenethylurea group is introduced by reacting the quinoline derivative with phenethyl isocyanate under controlled conditions.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and organic solvents (e.g., ethanol, dichloromethane).

Scientific Research Applications

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea include:

    1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of various quinoline derivatives.

    Phenethylurea: A simpler urea derivative used in various chemical syntheses.

    Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.

The uniqueness of this compound lies in its combined quinoline and phenethylurea moieties, which confer specific biological and chemical properties not found in simpler analogs.

Properties

IUPAC Name

1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22-17-9-8-16(13-15(17)7-10-18(22)23)21-19(24)20-12-11-14-5-3-2-4-6-14/h2-6,8-9,13H,7,10-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQMYAGNQNPXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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